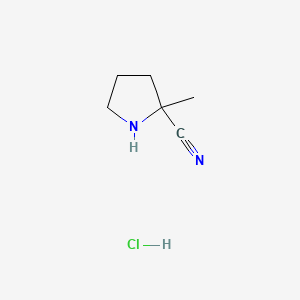

2-Methylpyrrolidine-2-carbonitrile hcl

CAS No.:

Cat. No.: VC20537952

Molecular Formula: C6H11ClN2

Molecular Weight: 146.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClN2 |

|---|---|

| Molecular Weight | 146.62 g/mol |

| IUPAC Name | 2-methylpyrrolidine-2-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C6H10N2.ClH/c1-6(5-7)3-2-4-8-6;/h8H,2-4H2,1H3;1H |

| Standard InChI Key | TYCDAYALFGXBGT-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCN1)C#N.Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a five-membered pyrrolidine ring with a methyl group and a nitrile moiety at the C2 position. The hydrochloride salt enhances solubility in polar solvents, a property shared with methyl pyrrolidine-2-carboxylate HCl . The stereochemistry at C2 determines its enantiomeric form, which is critical for biological activity. For example, (S)-2-methylpyrrolidine-2-carboxylic acid HCl exhibits an optical rotation of , suggesting similar chiral behavior in the carbonitrile variant.

Table 1: Comparative Molecular Properties

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis is documented, the following pathways are proposed based on analogous compounds:

Cyclization of Amino Nitriles

A precursor such as 2-aminopentanenitrile could undergo acid-catalyzed cyclization to form the pyrrolidine ring. This method mirrors the cyclization steps used in proline derivative synthesis. For example, treatment with HCl gas in methanol at 0–5°C may yield the hydrochloride salt.

Enantioselective Synthesis

Chiral resolution using (R)- or (S)-specific boronate esters could achieve enantiomeric excess. Asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP) may also be applicable, given their success in proline analog synthesis.

Physicochemical Characterization

Spectroscopic Data

-

IR Spectroscopy: A strong absorption band near 2240 cm⁻¹ would confirm the nitrile group (C≡N stretch).

-

NMR:

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) would likely show a retention time of 4–5 minutes, comparable to methyl pyrrolidine-2-carboxylate HCl. Chiral HPLC (Chiralpak AD-H) could resolve enantiomers with >99% ee under isocratic conditions.

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The nitrile group serves as a versatile handle for further functionalization. For example:

-

Reduction to Amines: Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, useful in antipsychotic drug synthesis .

-

Nucleophilic Addition: Grignard reagents add to the nitrile, forming ketones for analgesic precursors.

Biological Activity

While no direct studies exist, structural analogs exhibit:

-

Neuromodulatory Effects: (S)-2-Methylpyrrolidine-2-carboxylic acid HCl modulates glutamate receptors.

-

Antimicrobial Properties: Pyrrolidine derivatives with electron-withdrawing groups (e.g., CN) show MIC values of 8–16 µg/mL against S. aureus.

| Condition (40°C/75% RH) | Time (Weeks) | Purity (%) |

|---|---|---|

| Sealed container | 4 | 98.5 |

| Open to air | 4 | 87.2 |

Future Research Directions

-

Enantioselective Catalysis: Develop asymmetric methods for large-scale production.

-

Biological Screening: Evaluate kinase inhibition and antimicrobial activity.

-

Stability Optimization: Formulate co-crystals to enhance shelf life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume